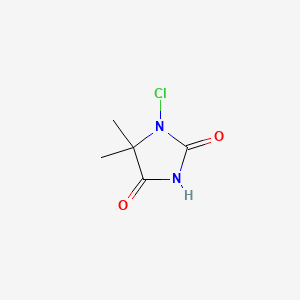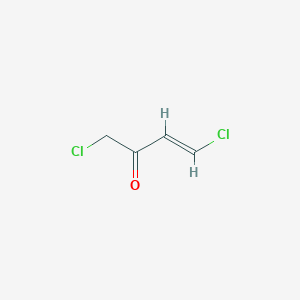
(R)-1-(4-Fluorophenyl)butan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(4-Fluorophenyl)butan-1-amine hydrochloride is a chiral amine compound that features a fluorophenyl group attached to a butan-1-amine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Fluorophenyl)butan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the chiral intermediate, which can be achieved through asymmetric synthesis or chiral resolution techniques.
Amine Formation: The amine group is introduced through reductive amination, where the corresponding ketone is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of ®-1-(4-Fluorophenyl)butan-1-amine hydrochloride is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of chiral catalysts and advanced purification techniques such as crystallization and chromatography are common to achieve the desired enantiomeric excess.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(4-Fluorophenyl)butan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane or alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium thiolate (NaSR) or sodium alkoxide (NaOR).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
®-1-(4-Fluorophenyl)butan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential role in modulating biological pathways and as a ligand in receptor studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of ®-1-(4-Fluorophenyl)butan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing downstream signaling pathways. The exact mechanism can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride: The enantiomer of the compound, which may exhibit different biological activity.
1-(4-Chlorophenyl)butan-1-amine hydrochloride: A similar compound with a chlorine atom instead of fluorine, which may have different chemical and biological properties.
1-(4-Methylphenyl)butan-1-amine hydrochloride: A compound with a methyl group instead of fluorine, affecting its reactivity and applications.
Uniqueness
®-1-(4-Fluorophenyl)butan-1-amine hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Propiedades
Número CAS |
698378-64-2 |
|---|---|
Fórmula molecular |
C10H15ClFN |
Peso molecular |
203.68 g/mol |
Nombre IUPAC |
(1R)-1-(4-fluorophenyl)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H14FN.ClH/c1-2-3-10(12)8-4-6-9(11)7-5-8;/h4-7,10H,2-3,12H2,1H3;1H/t10-;/m1./s1 |
Clave InChI |
OSTHHMQMMDZLCD-HNCPQSOCSA-N |
SMILES |
CCCC(C1=CC=C(C=C1)F)N.Cl |
SMILES isomérico |
CCC[C@H](C1=CC=C(C=C1)F)N.Cl |
SMILES canónico |
CCCC(C1=CC=C(C=C1)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-hydroxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3193187.png)













